Cas no 2227197-80-8 ((1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride)
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
- (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride
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- Inchi: 1S/C6H12N2.2ClH/c1-8-3-5-2-7-6(5)4-8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1
- InChI Key: FADZBAYPQVAMOJ-KXSOTYCDSA-N
- SMILES: [C@]12([H])[C@]([H])(NC1)CN(C)C2.[H]Cl.[H]Cl
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325689-100mg |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95%+ | 100mg |
$465 | 2021-08-18 | |
| Chemenu | CM325689-250mg |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95%+ | 250mg |
$698 | 2021-08-18 | |
| Chemenu | CM325689-1g |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95%+ | 1g |
$1164 | 2021-08-18 | |
| Chemenu | CM325689-100mg |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95%+ | 100mg |
$465 | 2023-03-20 | |
| Chemenu | CM325689-250mg |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95%+ | 250mg |
$698 | 2023-03-20 | |
| Chemenu | CM325689-1g |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95%+ | 1g |
$1164 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05358-5-100MG |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95% | 100MG |
¥ 1,920.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05358-5-250MG |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95% | 250MG |
¥ 3,075.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05358-5-500MG |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95% | 500MG |
¥ 5,121.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05358-5-1G |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
2227197-80-8 | 95% | 1g |
¥ 7,682.00 | 2023-03-31 |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride Suppliers
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride
Comprehensive Overview of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride (CAS No. 2227197-80-8)
The compound (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride (CAS No. 2227197-80-8) is a bicyclic amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 3,6-diazabicyclo[3.2.0]heptane core and methyl substitution at the 3-position, make it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeting central nervous system (CNS) disorders, neurotransmitter modulation, and enzyme inhibition.
In recent years, the demand for novel small molecule therapeutics has surged, driven by advancements in precision medicine and personalized treatment approaches. The (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride structure aligns with these trends, as its rigid bicyclic framework offers enhanced binding affinity and selectivity for biological targets. This has led to growing interest in its potential role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where dopamine receptor modulation is a key therapeutic strategy.
The synthesis of CAS No. 2227197-80-8 involves sophisticated chiral chemistry techniques to achieve the desired (1S,5S) stereochemistry. This aspect is particularly relevant in modern drug development, where enantiopure compounds are prioritized to minimize off-target effects. The dihydrochloride salt form further enhances the compound's solubility and stability, making it suitable for formulation development and in vivo studies. These properties are critical for researchers exploring its pharmacokinetic profile and bioavailability.
From a computational chemistry perspective, the 3,6-diazabicyclo[3.2.0]heptane scaffold presents interesting opportunities for molecular docking and virtual screening studies. Its constrained geometry allows for precise interactions with protein binding sites, a feature highly sought after in structure-activity relationship (SAR) analyses. This has sparked discussions in scientific forums about its potential as a privileged structure in medicinal chemistry.
The compound's relevance extends to academic research as well, where it serves as a valuable tool for studying nitrogen-containing heterocycles and their biological activities. With increasing interest in sustainable chemistry, researchers are also exploring greener synthetic routes to access this bicyclic amine derivative, aligning with the pharmaceutical industry's focus on green chemistry principles and atom economy.
In the context of drug repurposing initiatives, (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride has attracted attention for its potential applications beyond its initial research scope. Its structural similarity to known neuromodulators has prompted investigations into its effects on ion channels and G-protein coupled receptors (GPCRs), areas of significant interest in neuroscience research.
The analytical characterization of CAS No. 2227197-80-8 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's purity and stereochemical integrity, especially given the importance of chiral purity in pharmaceutical applications. The development of robust analytical methods for this compound reflects the broader industry trend toward quality by design (QbD) in drug development.
As the scientific community continues to explore novel chemical entities for therapeutic applications, compounds like (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride represent important building blocks in medicinal chemistry. Their study contributes to our understanding of structure-property relationships and facilitates the discovery of new pharmacophores with improved efficacy and safety profiles.
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